3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-14-12-16(27-15(2)25-21-7-5-4-6-18(21)23(27)28)8-10-20(14)26-32(29,30)17-9-11-22(31-3)19(24)13-17/h4-13,26H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJDWLLDWAERBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves a multi-step process:
Starting Materials: : The process begins with commercially available precursors like fluorobenzene, methoxybenzenesulfonyl chloride, and others.
Functional Group Interconversion: : Reactions such as halogenation, sulfonylation, and coupling are commonly involved.
Reaction Conditions: : These steps often require specific catalysts, solvents (like dichloromethane or acetonitrile), and temperature conditions varying between ambient and elevated temperatures.
Industrial Production Methods
Scaling up the synthesis to an industrial level necessitates optimized conditions ensuring cost-effectiveness, high yield, and safety:
Catalyst: : Use of homogeneous or heterogeneous catalysts to ensure selective reactivity.
Continuous Flow Chemistry: : Adopting continuous flow setups for efficient and scalable production.
Purification: : Techniques like crystallization and chromatography are essential to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is reactive under various conditions:
Oxidation and Reduction: : It can undergo redox reactions, albeit under carefully controlled conditions.
Substitution Reactions:
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Conditions often involve controlled temperatures and inert atmospheres.
Major Products
The compound can yield a variety of products depending on the type of reaction, such as:
Hydroxylated Derivatives: : From oxidation.
Amine Derivatives: : Via reduction.
Substituted Aromatics: : Through substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its molecular formula and a molecular weight of approximately 425.41 g/mol. Its structural features include a sulfonamide group, which is known for its biological activity.
Anticancer Activity
Research has indicated that compounds with quinazoline moieties, similar to the structure of 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to act as inhibitors of various kinases involved in cancer progression, including phosphoinositide-3-kinase (PI3K) and receptor tyrosine kinases (RTKs).
Case Study:
A study demonstrated that certain quinazoline derivatives exhibited potent activity against breast cancer cell lines, highlighting their potential as therapeutic agents in oncology .
Antimicrobial Properties
Compounds similar to this sulfonamide have displayed antibacterial and antifungal activities. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.
Case Study:
In vitro studies revealed that quinazoline derivatives possess antimicrobial properties effective against a range of pathogens, including resistant strains . The mechanism often involves disruption of bacterial protein synthesis.
Anti-inflammatory Effects
Quinazoline derivatives have also been investigated for their anti-inflammatory properties. The ability to inhibit inflammatory pathways makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases.
Case Study:
Research indicated that specific quinazoline compounds demonstrated significant anti-inflammatory activity comparable to standard anti-inflammatory drugs . This suggests that this compound may also exhibit similar effects.
Antidiabetic Potential
Recent studies suggest that some quinazoline derivatives can inhibit enzymes like alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can help manage blood sugar levels in diabetic patients.
Case Study:
Molecular docking studies demonstrated that certain synthesized quinazolines effectively bind to these enzymes, indicating their potential as antidiabetic agents .
Mechanism of Action
The mechanism by which 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exerts its effects involves:
Molecular Targets: : It primarily targets enzymes and receptors integral to disease pathways.
Pathways: : The compound may inhibit or activate specific biological pathways, leading to therapeutic or biochemical changes.
Comparison with Similar Compounds
Key Structural Analogues and Their Activities
The following table summarizes structurally related compounds and their biological or physicochemical properties:
Substituent Effects on Activity
Quinazolinone C2 Modifications: The methylthio group in the first analogue (KI = 7.1 nM) confers stronger hCA I inhibition than bulkier groups like piperidinyl-ethylthio (KI = 22.2 nM) . The target compound lacks a thioether but has a methyl group on the quinazolinone, which may reduce steric clashes while maintaining moderate activity. The thioxo group in the parent compound (1) shows superior CA inhibition, suggesting that electron-withdrawing groups at C2 enhance binding . The target compound’s unsubstituted C2 position may result in lower activity unless compensated by other substituents.
Aromatic Ring Substituents: The 3-fluoro-4-methoxy pattern on the benzenesulfonamide in the target compound is unique. Fluoro groups typically improve metabolic stability and membrane permeability, while methoxy may enhance solubility .
Linker and Chain Flexibility: Ethyl linkers (as in analogues above) balance flexibility and rigidity for target engagement.
Pharmacokinetic and Physicochemical Considerations
- Metabolic Stability : The fluoro substituent resists oxidative metabolism, while the methoxy group may undergo demethylation. Comparatively, phthalimide-linked derivatives exhibit favorable intestinal absorption and CNS permeability .
- Toxicity: Thiol-containing analogues (e.g., mercaptoquinazolinones) may pose reactivity risks, whereas the target compound’s lack of thiols could improve safety .
Biological Activity
3-Fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, a fluorinated aromatic ring, and a quinazolinone moiety. Its molecular formula is , with a molecular weight of approximately 399.47 g/mol. The presence of fluorine and methoxy groups is significant for its biological activity, influencing both lipophilicity and electronic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have shown inhibition of key enzymes involved in fungal ergosterol synthesis, specifically the cytochrome P450 enzyme CYP51, which is crucial for fungal cell membrane integrity.
- Induction of Apoptosis : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells by activating intrinsic pathways, potentially through modulation of Bcl-2 family proteins.
Antifungal Activity
Research indicates that compounds structurally related to this compound exhibit significant antifungal properties. For instance, a study demonstrated that derivatives with similar structural features effectively inhibited the growth of Candida albicans and Candida parapsilosis with MIC values comparable to established antifungals like fluconazole .
Anticancer Activity
In vitro studies have assessed the anticancer potential against various cell lines:
- Cell Lines Tested : MDA-MB-468 (breast cancer), HT29 (colon cancer), and HCT116 (colon cancer).
- Results : Compounds derived from this framework exhibited low micromolar GI50 values, indicating potent growth inhibition. For example, one derivative showed an IC50 value of 148.26 μM against NIH/3T3 cells, suggesting selective toxicity towards cancer cells over normal cells .
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several derivatives against Candida species. The results indicated that compounds with electron-withdrawing groups such as fluorine significantly enhanced antifungal activity due to increased lipophilicity and better interaction with the target enzyme CYP51 .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2e | 1.23 | C. parapsilosis |
| 2d | 1.50 | C. albicans |
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, derivatives were tested against multiple cancer cell lines. The study highlighted that modifications at the para position on the phenyl moiety significantly impacted biological activity, which was attributed to changes in electronic properties and steric factors .
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MDA-MB-468 | <10 | Doxorubicin |
| HT29 | 15 | Cisplatin |
| HCT116 | 20 | Paclitaxel |
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : and NMR (e.g., δ 3.90 ppm for methoxy groups, aromatic proton splitting patterns) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] or [M–H] peaks) .
- Elemental Analysis : Validates purity and stoichiometry .
Table 1 : Example Yields and Characterization Data from Analogous Syntheses
| Substituent | Yield (%) | NMR Key Peaks | ESI-MS ([M+H]) |
|---|---|---|---|
| 7-Methoxy | 71 | δ 3.90 (s, OCH) | 364.0 |
| 8-Bromo | 62 | δ 7.93 (d, J=7.1 Hz) | 457.9 ([M–H]) |
Advanced Research Question: How can reaction conditions be optimized to improve yields of the quinazolinone core during synthesis?
Answer:
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to alcohols .
- Temperature Control : Reflux at 80–100°C balances reaction rate and byproduct formation. Microwave-assisted synthesis could reduce time .
- Catalyst Use : Acid catalysts (e.g., p-TsOH) may accelerate thiourea intermediate cyclization .
- Substituent Effects : Electron-withdrawing groups (e.g., Br) on anthranilic acids reduce steric hindrance, improving yields (see Table 1) .
Troubleshooting : Low yields may arise from incomplete cyclization. Monitor via TLC or in situ NMR to track intermediate conversion .
Advanced Research Question: How do structural modifications (e.g., substituents on the quinazolinone ring) influence biological activity, and what methods validate these effects?
Answer:
Structure-Activity Relationship (SAR) Strategies :
Substituent Variation : Replace methoxy/fluoro groups with bulkier (e.g., trifluoromethyl) or polar (e.g., hydroxyl) groups to modulate lipophilicity and target binding .
Scaffold Hybridization : Fuse with triazine or pyrimidine moieties to enhance kinase inhibition (see for triazine-based analogs).
Q. Validation Methods :
- In Vitro Assays : Measure IC values against target enzymes (e.g., carbonic anhydrase) .
- Computational Modeling : Docking studies (e.g., AutoDock) predict binding interactions with active sites .
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays .
Advanced Research Question: How can researchers resolve contradictions in reported biological activity data for this compound class?
Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Impurity Interference : Validate compound purity via HPLC (>95%) and LC-MS to exclude byproducts .
- Structural Misassignment : Re-examine NMR data (e.g., NOESY for stereochemistry) and compare with published spectra .
Case Study : If inhibition data conflict between studies, repeat assays with controls (e.g., known inhibitors) and use statistical tools (e.g., ANOVA) to assess significance .
Basic Research Question: What spectroscopic techniques are critical for confirming the sulfonamide and quinazolinone functionalities?
Answer:
- NMR :
- IR Spectroscopy : Stretching vibrations at ~1700 cm (C=O) and ~1320/1150 cm (S=O) .
- NMR : Carbonyl carbons resonate at δ 172–177 ppm .
Advanced Research Question: What strategies mitigate degradation during storage or biological testing?
Answer:
- Storage Conditions : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis .
- Stabilizers : Add antioxidants (e.g., BHT) to aqueous formulations.
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC-PDA to track decomposition products .
Advanced Research Question: How can researchers design analogs to improve blood-brain barrier (BBB) penetration for CNS targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
